PD-L1 Binding Affinity: INCB086550 vs. BMS-1001 and Incyte-001/011
In a homogeneous time-resolved fluorescence (HTRF) assay, INCB086550 inhibits human PD-1/PD-L1 interaction with an IC50 ≤ 10 nM . Direct comparator BMS-1001 exhibits an IC50 of 2.25 nM in the same assay format . In a separate comparative study, BMS-1001 achieved an IC50 of 0.9 nM, Incyte-011 had 5.293 nM, and Incyte-001 had 11 nM [1]. While INCB086550's exact HTRF IC50 is not reported in the same study, its nanomolar range aligns with the most potent clinical candidates.
| Evidence Dimension | Inhibition of PD-1/PD-L1 binding (HTRF assay) |
|---|---|
| Target Compound Data | IC50 ≤ 10 nM (human PD-L1) |
| Comparator Or Baseline | BMS-1001: 2.25 nM ; Incyte-011: 5.293 nM; Incyte-001: 11 nM [1] |
| Quantified Difference | INCB086550 IC50 ~10× higher than BMS-1001 (2.25 nM) but comparable to Incyte-011 (5.3 nM) and superior to Incyte-001 (11 nM) |
| Conditions | HTRF assay using recombinant human PD-1 and PD-L1 proteins |
Why This Matters
Potency data guide selection for in vitro studies where maximal PD-L1 blockade is required; INCB086550's IC50 places it among the most potent clinical-stage PD-L1 small molecules.
- [1] Virascience. A comparative study of the recent most potent small-molecule PD-L1 inhibitors: what can we learn? https://www.virascience.com/archive/a-comparative-study-of-the-recent-most-potent-small-molecule-pd-l1-inhibitors-what-can-we-learn/ View Source
